2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one
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Overview
Description
2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one is an organic compound with the molecular formula C9H9F2NO2 It is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce alcohols .
Scientific Research Applications
2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group may enhance its lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-ol
- 2-[2-(difluoromethoxy)phenyl]ethan-1-amine
- 2-[2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
Uniqueness
2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one is unique due to its specific substitution pattern and the presence of both an amino and a difluoromethoxy group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2-amino-1-[2-(difluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11)14-8-4-2-1-3-6(8)7(13)5-12/h1-4,9H,5,12H2 |
InChI Key |
MESVXKMHBODRAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN)OC(F)F |
Origin of Product |
United States |
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